molecular formula C12H8F3NO2 B4705884 1-(1-acetyl-1H-indol-3-yl)-2,2,2-trifluoroethanone

1-(1-acetyl-1H-indol-3-yl)-2,2,2-trifluoroethanone

Cat. No. B4705884
M. Wt: 255.19 g/mol
InChI Key: QSYDYYVFVAIQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-acetyl-1H-indol-3-yl)-2,2,2-trifluoroethanone, also known as AIT-082, is a small molecule with potential therapeutic applications in various neurological disorders. AIT-082 has been shown to have neuroprotective and neurotrophic effects, making it a promising candidate for treating conditions such as Alzheimer's disease, Parkinson's disease, and stroke.

Mechanism of Action

1-(1-acetyl-1H-indol-3-yl)-2,2,2-trifluoroethanone exerts its neuroprotective and neurotrophic effects through multiple mechanisms. It has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in neuronal survival and differentiation. This compound also enhances the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, this compound has been shown to modulate the expression of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase neuronal survival and reduce apoptosis in vitro. This compound has also been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and stroke. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of 1-(1-acetyl-1H-indol-3-yl)-2,2,2-trifluoroethanone is its relatively low toxicity and good bioavailability. This compound can be administered orally or intravenously and has been shown to cross the blood-brain barrier. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for various neurological disorders.

Future Directions

There are several potential future directions for research on 1-(1-acetyl-1H-indol-3-yl)-2,2,2-trifluoroethanone. One area of interest is its potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential biomarkers for monitoring its efficacy in clinical trials. Finally, there is a need for larger-scale clinical trials to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

1-(1-acetyl-1H-indol-3-yl)-2,2,2-trifluoroethanone has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to improve cognitive function, reduce neuronal damage, and enhance neurogenesis. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

properties

IUPAC Name

1-(1-acetylindol-3-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c1-7(17)16-6-9(11(18)12(13,14)15)8-4-2-3-5-10(8)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYDYYVFVAIQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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